molecular formula C18H24N2O4S B2878001 5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one CAS No. 2034532-18-6

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one

Cat. No.: B2878001
CAS No.: 2034532-18-6
M. Wt: 364.46
InChI Key: YAGYOKPRVLTMPS-UHFFFAOYSA-N
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Description

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one is a sophisticated synthetic piperidine derivative offered for research applications. This compound features a hybrid structure incorporating both piperidine-2-one and benzylsulfonyl moieties connected through a carbonyl linkage, creating a multifunctional scaffold with potential for diverse pharmacological investigations. Compounds containing the piperidine nucleus are extensively investigated in neuroscience and medicinal chemistry, particularly as building blocks for developing ligands that target central nervous system (CNS) disorders . The specific structural motifs present in this molecule—including the piperidin-2-one carbonyl and the benzylsulfonyl group—are commonly associated with bioactive molecules and are frequently explored in the design of potential enzyme inhibitors and receptor modulators. The piperidine scaffold is a privileged structure in drug discovery, known for its presence in compounds that interact with various neurological targets . Piperidine-based structures are frequently investigated for their potential interactions with acetylcholinesterase (AChE), an enzyme critical to cholinergic neurotransmission and a key therapeutic target for cognitive disorders . Furthermore, the benzylsulfonyl functional group is a notable pharmacophore in medicinal chemistry that may contribute to enhanced molecular interactions with biological targets. This compound is structurally characterized by techniques including 1H-NMR, 13C-NMR, and mass spectrometry to verify identity and purity. Researchers value this complex piperidine derivative as a key intermediate for synthesizing more elaborate target molecules and as a tool compound for probing biological mechanisms. It is exclusively intended for research purposes in laboratory settings. This product is not for human or veterinary therapeutic use.

Properties

IUPAC Name

5-(4-benzylsulfonylpiperidine-1-carbonyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c21-17-7-6-15(12-19-17)18(22)20-10-8-16(9-11-20)25(23,24)13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGYOKPRVLTMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidine Derivatives

The introduction of the benzylsulfonyl group is typically achieved via nucleophilic substitution or sulfonylation of a piperidine precursor. For example:

Procedure (adapted from):

  • Starting material : Piperidine-4-carboxylic acid ethyl ester.
  • Sulfonylation : React with benzylsulfonyl chloride (1.2 eq) in dichloromethane (DCM) under basic conditions (Na₂CO₃, pH 9.0) at 0–5°C.
  • Workup : Acidify with HCl (pH 2.0), precipitate the product, and recrystallize from methanol.

Key Data :

  • Yield: 63–76%
  • Characterization: IR (S=O stretch: 1325–1329 cm⁻¹), ¹H-NMR (δ 7.78 ppm, aromatic protons)

Alternative Protection-Deprotection Strategies

To avoid over-sulfonylation, tert-butoxycarbonyl (Boc) protection is employed (see):

  • Protect piperidine-4-carboxylate with Boc₂O.
  • Perform sulfonylation with benzylsulfonyl chloride.
  • Deprotect using TFA/DCM (1:1) to yield 4-(benzylsulfonyl)piperidine.

Optimization Note : Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂) may enhance regioselectivity in substituted piperidines.

Carbonyl Bridge Formation

Carbodiimide-Mediated Coupling

Activation of the piperidin-2-one carboxylic acid (or ester) is critical. A common approach uses EDCl/HOBt or thionyl chloride (adapted from):

Procedure :

  • Activation : Treat piperidin-2-one-1-carboxylic acid with thionyl chloride (2 eq) in DCM to form the acyl chloride.
  • Coupling : React with 4-(benzylsulfonyl)piperidine (1 eq) in the presence of triethylamine (3 eq).
  • Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7).

Key Data :

  • Yield: 58–65%
  • MS (m/z): 364.5 [M+H]⁺ (matches theoretical MW)

Lactamization and Cyclization

Intramolecular Cyclization

Formation of the piperidin-2-one ring may occur via Beckmann rearrangement of a ketoxime precursor:

  • Synthesize 5-(4-(benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one oxime.
  • Rearrange using H₂SO₄/AcOH at 80°C.

Challenges : Competing side reactions necessitate strict temperature control.

Analytical Characterization

Spectroscopic Validation

  • IR : Lactam C=O (1760 cm⁻¹), sulfonyl S=O (1328 cm⁻¹)
  • ¹H-NMR (CDCl₃): δ 3.79 ppm (piperidine Heq), δ 2.13 ppm (Hax), δ 7.85 ppm (aromatic)
  • ¹³C-NMR : 171.2 ppm (lactam C=O), 44.5 ppm (piperidine CH₂)

Crystallography

X-ray diffraction (where available) confirms the boat conformation of the piperidin-2-one ring and axial orientation of the benzylsulfonyl group.

Comparative Synthesis Table

Step Reagents/Conditions Yield (%) Citation
Sulfonylation BnSO₂Cl, Na₂CO₃, 0–5°C 63–76
Acyl Chloride Formation (COCl)₂, DMF, DCM 85
Coupling EDCl, HOBt, Et₃N, RT 58–65
Lactamization H₂SO₄/AcOH, 80°C 41

Challenges and Optimization Opportunities

  • Regioselectivity : Competing sulfonylation at multiple piperidine positions necessitates bulky directing groups.
  • Lactam Stability : Acidic conditions during cyclization risk hydrolyzing the lactam ring.
  • Green Chemistry : Replace DCM with EtOAc or cyclopentyl methyl ether (CPME) to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with binding domains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Kinase Inhibition

The following compounds share structural motifs with 5-(4-(benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one, particularly piperidine/piperidinone cores and sulfonyl/carbonyl linkages:

Table 1: Key Structural and Functional Comparisons
Compound Name Key Structural Features Molecular Weight (g/mol) Therapeutic Target Pharmacological Notes
5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one Benzylsulfonyl, piperidin-2-one, carbonyl bridge 404.5 (calculated) Hypothetical kinase target High hydrophobicity (LogP ~3.2 estimated) due to benzylsulfonyl group
PKI-587 (1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea) Dimethylamino piperidine, triazine, urea linker 732.8 PI3K/mTOR dual inhibitor Potent nanomolar activity; improved solubility via morpholino groups
GSK-2126458 (2,4-difluoro-N-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)pyridin-2-yl]phenyl}pyrimidine-5-carboxamide) Difluoropyrimidine, piperazine, methoxy group 465.4 PI3K inhibitor High selectivity for PI3Kα/δ isoforms; clinical trials for oncology
(2E,4Z)-5-(4-hydroxyphenyl)-1-(piperidin-1-yl)penta-2,4-dien-1-one Hydroxyphenyl, conjugated diene, piperidine 285.3 Unknown Polar hydroxyl group may limit membrane permeability

Key Comparative Insights

Substituent Effects on Pharmacokinetics
  • Benzylsulfonyl vs. Morpholino/Dimethylamino Groups: The benzylsulfonyl group in the target compound increases hydrophobicity compared to PKI-587’s morpholino and dimethylamino substituents, which enhance water solubility. This may limit the target compound’s oral bioavailability but improve CNS penetration .
  • Piperidin-2-one vs. This could influence binding kinetics in enzyme pockets.
Therapeutic Potential
  • Kinase Inhibition : Both PKI-587 and GSK-2126458 are validated kinase inhibitors, suggesting that the target compound’s piperidine-carbonyl scaffold may similarly target PI3K/mTOR pathways. However, the benzylsulfonyl group’s bulkiness might reduce selectivity compared to GSK-2126458’s compact difluoropyrimidine core .

Biological Activity

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one has the molecular formula C18H24N2O4SC_{18}H_{24}N_2O_4S and a molecular weight of 372.46 g/mol. Its structure features a piperidine core, which is known for various biological activities, including antibacterial and anticancer effects.

Antibacterial Activity

Research indicates that piperidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to 5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one have been evaluated against various bacterial strains, demonstrating notable efficacy:

CompoundBacterial StrainMIC (μg/mL)
Compound AStaphylococcus aureus3.12
Compound BEscherichia coli12.5

These findings suggest that the benzylsulfonyl moiety may enhance antibacterial activity by improving the compound's ability to penetrate bacterial cell walls.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. For example:

EnzymeInhibition (%) at 100 μM
AChE65%
Urease70%

These results indicate that the compound may have potential applications in treating conditions like Alzheimer's disease (via AChE inhibition) and urinary infections (via urease inhibition).

Anticancer Activity

The anticancer potential of 5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one has been explored in various studies. In vitro assays demonstrated the following effects:

Cancer Cell LineIC50 (μM)
MCF-7 (Breast)15
HeLa (Cervical)10

These results suggest that the compound can inhibit cancer cell proliferation effectively, possibly through apoptosis induction or cell cycle arrest.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. The piperidine ring is known to facilitate binding to various receptors and enzymes, while the sulfonyl group may enhance solubility and bioavailability.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of 5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one with target proteins. These studies revealed strong interactions with PTP1B, a target for diabetes treatment, indicating a potential role in glucose metabolism modulation.

Case Studies

  • Study on Antibacterial Effects : A study published in MDPI evaluated several piperidine derivatives, including our compound, showing promising antibacterial activity against multi-drug resistant strains.
  • Enzyme Inhibition Research : Another research article highlighted the enzyme inhibition profile of related compounds, emphasizing their potential therapeutic applications in neurodegenerative diseases.
  • Anticancer Evaluation : Clinical trials involving piperidine derivatives have reported significant tumor reduction in animal models, supporting further investigation into human applications.

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